N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)18(10)23)26(24,25)21-12-4-5-15(19)16(20)8-12/h4-5,7-10,21H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGIJDSNBGPKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 898455-19-1 |
| Molecular Formula | C₁₈H₁₆Cl₂N₂O₃S |
| Molecular Weight | 411.3 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It exhibits potential mechanisms such as:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on various receptors affecting cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including A431 and Jurkat cells. The IC50 values were reported to be lower than those of standard anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It showed promising antibacterial activity against Gram-positive and Gram-negative bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Key observations include:
- Dichlorophenyl Group : The presence of the 3,4-dichlorophenyl group enhances its cytotoxic effects due to increased lipophilicity and better interaction with cellular membranes .
Case Study 1: Anticancer Efficacy
A recent study explored the efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated:
- Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor volume compared to control groups.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties:
- Inhibition Zones : The compound displayed substantial inhibition zones against tested bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
Comparison with Similar Compounds
2-Oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Molecular Formula : C23H20N2O4S vs. target compound’s estimated C20H17Cl2N3O3S.
- Key Differences: The phenoxyphenyl substituent replaces the 3,4-dichlorophenyl group, reducing halogenated hydrophobicity.
- Physicochemical Properties : LogP = 4.22, PSA = 65.24 Ų, indicating moderate lipophilicity and polar surface area . The target compound likely exhibits higher logP (~4.5–5.0) due to the dichlorophenyl group.
Pyrrolo[3,4-c]pyridine Derivatives (e.g., Compounds 2c–2f)
- Core Structure: Pyrrolo[3,4-c]pyridine vs. pyrrolo[3,2,1-ij]quinoline.
- Substituents : Chlorophenyl, fluorophenyl, or chloro-fluorophenyl groups enhance halogen bonding.
- Thermal Stability: Melting points >300°C, suggesting high crystallinity and stability . The target compound’s fused quinoline system may confer similar stability.
Sulfonamide and Propanamide Derivatives
N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a)
- Activity : Inhibits Pseudomonas via sulfonyl group interactions.
- Structural Contrast: Lacks the pyrroloquinoline core but shares sulfonyl motifs. Synthesis uses HATU-mediated coupling, a method applicable to the target compound .
N-(4-Chlorophenyl)-2-(2-(4-chlorophenyl)-4-methyl-1,3,6-trioxo-pyrrolo[3,4-c]pyridin-7-yl)acetamide (2e)
- Bioactivity : Trioxo-pyrrolopyridine core may target oxidoreductases.
Agrochemical Analogues with Dichlorophenyl Groups
Propanil (N-(3,4-Dichlorophenyl)propanamide)
Iprodione Metabolite (N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-imidazolidinecarboxamide)
- Use : Fungicidal activity via imidazolidine ring.
- Structural Insight : Dichlorophenyl groups in agrochemicals often enhance bioavailability and target specificity .
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Implications
Q & A
Basic: What are the key steps in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrrolo[3,2,1-ij]quinoline core. Key steps include:
- Condensation reactions to form the heterocyclic scaffold, often requiring anhydrous conditions and catalysts like acetic acid or palladium complexes .
- Sulfonylation of the quinoline nitrogen using sulfonyl chlorides, with careful control of reaction temperature (e.g., 0–5°C to avoid side reactions) .
- Purification via recrystallization (using ethanol or 2-propanol) or column chromatography to isolate the final product .
Basic: Which analytical techniques are critical for confirming the structure and purity?
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry, with emphasis on chemical shifts for the dichlorophenyl (δ 7.2–7.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required for pharmacological studies) .
Advanced: How can researchers optimize synthetic yield while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve sulfonylation efficiency, while dichloromethane minimizes hydrolysis .
- Catalyst screening : Palladium-based catalysts enhance coupling reactions for the pyrroloquinoline core, reducing reaction time from 24h to 8h .
- Stepwise monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy identifies intermediates and guides quenching timing .
Advanced: What strategies are used to investigate structure-activity relationships (SAR)?
- Systematic substitution : Replacing the 3,4-dichlorophenyl group with fluorophenyl or methylphenyl analogs to assess electronic/hydrophobic effects on target binding .
- In vitro assays : Enzymatic inhibition studies (e.g., Factor Xa or diuretic activity) paired with molecular docking to map binding interactions .
- Computational modeling : Density functional theory (DFT) calculations to correlate substituent electronegativity with biological potency .
Advanced: How should contradictory data regarding biological activity be addressed?
- Replicate experiments : Conduct dose-response studies in triplicate across multiple cell lines or enzyme batches to rule out variability .
- Orthogonal assays : Validate inhibitory activity using both fluorescence-based and radiometric assays (e.g., for kinase targets) .
- Meta-analysis : Compare results with structurally related compounds (e.g., pyrroloquinoline diuretics) to identify trends obscured by assay-specific artifacts .
Advanced: What challenges exist in determining the crystal structure, and how are they mitigated?
- Crystallization difficulties : The compound’s flexibility and hydrophobic groups hinder lattice formation. Strategies include:
- Disorder mitigation : Using high-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves overlapping electron densities in the dichlorophenyl region .
Advanced: How does the 3,4-dichlorophenyl group influence electronic properties and binding?
- Electronic effects : The electron-withdrawing chlorine atoms increase the sulfonamide’s acidity (pKa ~ 8.5), enhancing hydrogen bonding with target residues .
- Hydrophobic interactions : The dichlorophenyl moiety occupies lipophilic pockets in enzymes (e.g., Factor Xa’s S4 pocket), as shown in molecular dynamics simulations .
- Steric effects : Ortho-chloro substituents restrict rotational freedom, favoring bioactive conformations in receptor-bound states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
